molecular formula C8H3ClFNO B2603937 2-Chloro-4-fluoro-3-formylbenzonitrile CAS No. 924626-91-5

2-Chloro-4-fluoro-3-formylbenzonitrile

Cat. No.: B2603937
CAS No.: 924626-91-5
M. Wt: 183.57
InChI Key: PDOGRPSEJGJZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-formylbenzonitrile is a versatile chemical compound with the molecular formula C8H3ClFNO. It is widely used in scientific research due to its unique properties, making it ideal for synthesizing pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-formylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Fluorination: The fluoro group is introduced using fluorinating agents like hydrogen fluoride or fluorine gas.

    Formylation: The formyl group is added through formylation reactions, often using reagents like formic acid or formyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution Products: Depending on the substituents introduced.

    Reduction Products: Alcohols or hydrocarbons.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

2-Chloro-4-fluoro-3-formylbenzonitrile is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: In the development of herbicides, insecticides, and fungicides.

    Dyes: As a precursor in the synthesis of dyes and pigments.

    Material Science: In the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-fluoro-3-formylbenzonitrile can be compared with similar compounds such as:

    2-Chloro-4-fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain reactions.

    4-Fluoro-3-formylbenzonitrile: Lacks the chloro group, affecting its reactivity and applications.

    2-Chloro-3-formylbenzonitrile: Lacks the fluoro group, influencing its chemical properties and uses.

The uniqueness of this compound lies in the combination of chloro, fluoro, and formyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-fluoro-3-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOGRPSEJGJZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (300 mL) of diisopropylamine (12.4 mL) in tetrahydrofuran was added dropwise 1.6 mol/L solution (55.4 mL) of n-butyllithium in hexane at −78° C., and the mixture was stirred at 0° C. for 1 hr. To the prepared lithium diisopropylamide was added dropwise a solution (70 mL) of 2-chloro-4-fluorobenzonitrile (12.0 g) in tetrahydrofuran at −78° C. After the reaction mixture was stirred at the same temperature for 1 hr, N,N-dimethylformamide (6.90 mL) was added thereto. The reaction mixture was stirred for 30 min, and acetic acid (20 mL) was added thereto. The temperature of the mixture was raised to room temperature, saturated brine was added to the mixture and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=30:1→1:1) and recrystallized from a mixed solvent of isopropyl ether and hexane to give the title compound as a yellow solid (yield: 5.94 g).
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